Cas no 714238-81-0 (9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione structure
714238-81-0 structure
Product name:9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
CAS No:714238-81-0
MF:C16H17N5O3
MW:327.337882757187
CID:6100749
PubChem ID:944876

9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
    • 8-(3-Methoxy-phenyl)-1-methyl-5,6,7,8-tetrahydro-1H-1,3,4b,8,9-pentaaza-fluorene-2,4-dione
    • Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 6,7,8,9-tetrahydro-9-(3-methoxyphenyl)-1-methyl-
    • VU0606679-1
    • 9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
    • F3235-0338
    • 714238-81-0
    • AKOS004920951
    • 9-(3-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE
    • AB00683575-01
    • AKOS005703855
    • Inchi: 1S/C16H17N5O3/c1-19-13-12(14(22)18-16(19)23)21-8-4-7-20(15(21)17-13)10-5-3-6-11(9-10)24-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,22,23)
    • InChI Key: RYWILQPBWAIXHH-UHFFFAOYSA-N
    • SMILES: N12CCCN(C3=CC=CC(OC)=C3)C1=NC1=C2C(=O)NC(=O)N1C

Computed Properties

  • Exact Mass: 327.13313942g/mol
  • Monoisotopic Mass: 327.13313942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 79.7Ų

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • pka: 10.57±0.20(Predicted)

9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3235-0338-30mg
9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
714238-81-0 90%+
30mg
$178.5 2023-04-26
Life Chemicals
F3235-0338-15mg
9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
714238-81-0 90%+
15mg
$133.5 2023-04-26
Life Chemicals
F3235-0338-2μmol
9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
714238-81-0 90%+
2μl
$85.5 2023-04-26
Life Chemicals
F3235-0338-1mg
9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
714238-81-0 90%+
1mg
$81.0 2023-04-26
Life Chemicals
F3235-0338-50mg
9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
714238-81-0 90%+
50mg
$240.0 2023-04-26
Life Chemicals
F3235-0338-100mg
9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
714238-81-0 90%+
100mg
$372.0 2023-04-26
Life Chemicals
F3235-0338-10mg
9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
714238-81-0 90%+
10mg
$118.5 2023-04-26
Life Chemicals
F3235-0338-40mg
9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
714238-81-0 90%+
40mg
$210.0 2023-04-26
Life Chemicals
F3235-0338-3mg
9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
714238-81-0 90%+
3mg
$94.5 2023-04-26
Life Chemicals
F3235-0338-20mg
9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
714238-81-0 90%+
20mg
$148.5 2023-04-26

Additional information on 9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione

9-(3-Methoxyphenyl)-1-Methyl-1H,2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-g]Purine-2,4-Dione: A Comprehensive Overview

CAS No. 714238-81-0, 9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings related to this compound.

Chemical Structure and Properties: The molecular formula of 9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is C18H16N4O3, with a molecular weight of 336.35 g/mol. The compound features a pyrimido[1,2-g]purine core substituted with a methoxyphenyl group and a methyl group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. For instance, the methoxyphenyl group can enhance the lipophilicity and stability of the compound in biological systems.

Synthesis Methods: The synthesis of 9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has been reported in several studies. One common approach involves the condensation of 6-chloro-5-cyano-1-methyluracil with 3-methoxyaniline followed by cyclization under appropriate conditions. Another method involves the reaction of 5-cyano-6-(3-methoxyphenylamino)uracil with methyl iodide to form the desired product. These synthetic routes are well-documented and have been optimized to achieve high yields and purity.

Biological Activities: Recent research has highlighted the potential therapeutic applications of 9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,pyrimido[1,2-g]purine-2,4-dione. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry reported that the compound effectively inhibited the growth of human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis and cell cycle arrest. Additionally, it has been found to possess anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action: The mechanism by which 9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exerts its biological effects is an area of ongoing investigation. Current evidence suggests that it may act through multiple pathways. One proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Additionally, it may modulate signaling pathways such as PI3K/AKT and MAPK/ERK pathways that are frequently dysregulated in cancer cells.

Clinical Applications: While 9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is still in preclinical stages of development for most applications, its promising biological activities have led to increased interest in its potential clinical use. Preclinical studies have demonstrated its efficacy in animal models of cancer and inflammatory diseases. Further clinical trials are needed to evaluate its safety and efficacy in human subjects.

Safety Considerations: strong > As with any new pharmaceutical compound , safety considerations are paramount . Extensive toxicological studies have been conducted to assess the potential adverse effects of 9 -( 3 - methoxyphenyl ) - 1 - methyl - 1 H , 2 H , 3 H , 4 H , 6 H , 7 H , 8 H , 9 H - pyrimido [ 1 , 2 - g ] purine - 2 , 4 - dione . These studies have shown that the compound is generally well tolerated at therapeutic doses . However , as with any new drug candidate , careful monitoring for potential side effects is essential during clinical trials .

< strong > Future Directions : strong > The future outlook for 9 -( 3 - methoxyphenyl ) - 1 - methyl - 1 H , 2 H , 3 H , 4 H , 6 H , 7 H , 8 H , 9 H - pyrimido [ 1 , 2 - g ] purine - 2 , < strong >4-dione strong > is promising . Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties for clinical use . Additionally , efforts are being made to develop novel derivatives with enhanced potency and selectivity . These advancements could pave the way for new therapeutic options for various diseases . p > article > response >

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd